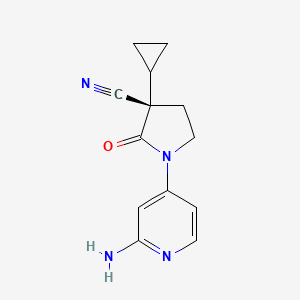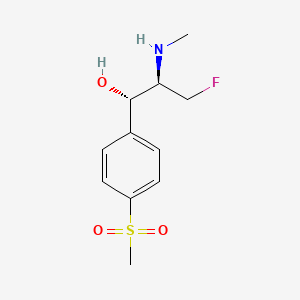
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a fluorine atom, a methanesulfonyl group, and a methylamino group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable aromatic compound, such as 4-methanesulfonylphenyl.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The methylamino group can be introduced through reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step may involve chiral resolution to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of complex molecules.
Biological Research: Studying its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methanesulfonyl groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-3-fluoro-1-(4-nitrophenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-chloro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(ethylamino)propan-1-ol
Uniqueness
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the methanesulfonyl group can influence its reactivity and solubility.
Propiedades
Fórmula molecular |
C11H16FNO3S |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(1S,2R)-3-fluoro-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16FNO3S/c1-13-10(7-12)11(14)8-3-5-9(6-4-8)17(2,15)16/h3-6,10-11,13-14H,7H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
LELRFFAIJBWYJF-QWRGUYRKSA-N |
SMILES isomérico |
CN[C@@H](CF)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
SMILES canónico |
CNC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



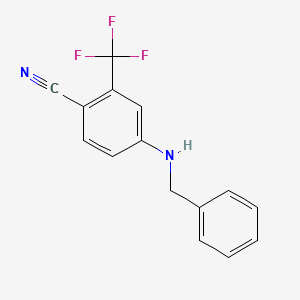
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)


![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
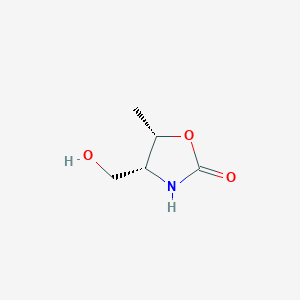
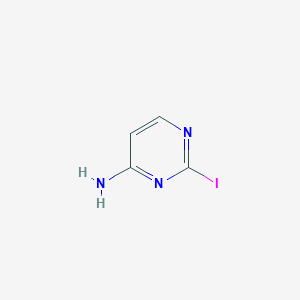
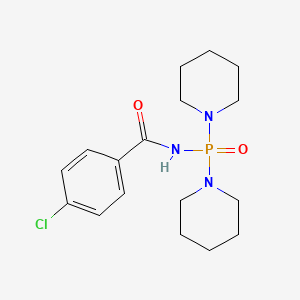
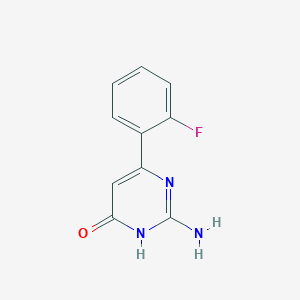
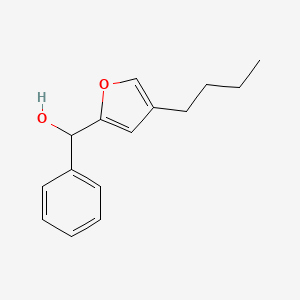
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
